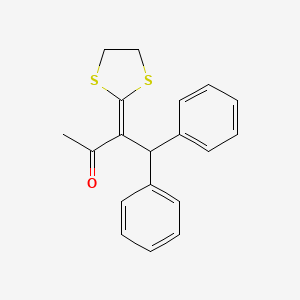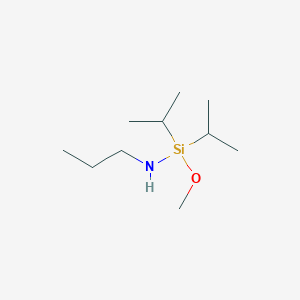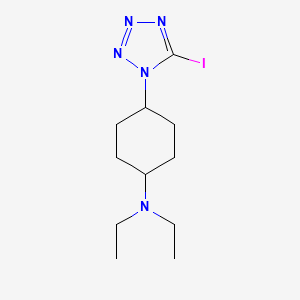![molecular formula C19H21NO B14191360 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide CAS No. 923291-58-1](/img/structure/B14191360.png)
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a benzamide core substituted with a 4-methyl group and a 2-(pent-2-en-3-yl)phenyl group, which imparts unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with 2-(pent-2-en-3-yl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting gene expression and cellular functions .
相似化合物的比较
Similar Compounds
4-Methyl-N-[2-(phenylethynyl)phenyl]benzamide: Similar structure but with an ethynyl group instead of an enyl group.
4-Methyl-N-[2-(phenylmethyl)phenyl]benzamide: Similar structure but with a methyl group instead of an enyl group.
Uniqueness
4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-2-en-3-yl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
923291-58-1 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
4-methyl-N-(2-pent-2-en-3-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21NO/c1-4-15(5-2)17-8-6-7-9-18(17)20-19(21)16-12-10-14(3)11-13-16/h4,6-13H,5H2,1-3H3,(H,20,21) |
InChI 键 |
STZWKTBBYMGLMD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)







![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)
